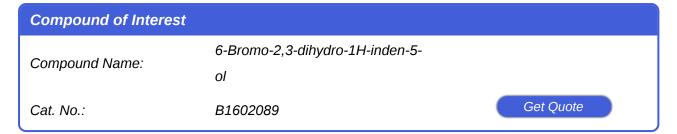


Application Note: Regioselective Bromination of 2,3-dihydro-1H-inden-5-ol

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Abstract

This application note provides a detailed experimental protocol for the regioselective orthobromination of 2,3-dihydro-1H-inden-5-ol to synthesize **6-bromo-2,3-dihydro-1H-inden-5-ol**. The protocol utilizes N-bromosuccinimide (NBS) as the brominating agent in methanol, with para-toluenesulfonic acid (p-TsOH) as a catalyst to ensure high regioselectivity. This method is efficient, with short reaction times and high yields reported for similar phenolic substrates. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this brominated indanol derivative, a valuable intermediate in the synthesis of various biologically active molecules.

Introduction

Brominated phenolic compounds are crucial building blocks in the synthesis of pharmaceuticals and other functional materials. The indane scaffold is a common motif in biologically active molecules, and its targeted functionalization is of significant interest. The specific bromination of 2,3-dihydro-1H-inden-5-ol at the C-6 position, ortho to the hydroxyl group, provides a key intermediate for further synthetic transformations. This protocol is adapted from a general and efficient method for the mono-ortho-bromination of para-substituted phenols.[1] The use of N-bromosuccinimide (NBS) offers a safer and more manageable alternative to liquid bromine. The addition of a catalytic amount of para-toluenesulfonic acid (p-TsOH) has been shown to enhance the regioselectivity for ortho-bromination in polar protic solvents like methanol.[1]



Materials and Reagents

Reagent/Material	Grade	Supplier	Catalog No.
2,3-dihydro-1H-inden- 5-ol	≥98%	Sigma-Aldrich	1470-94-6
N-Bromosuccinimide (NBS)	Reagent grade, ≥98%	Sigma-Aldrich	B81255
para-Toluenesulfonic acid monohydrate (p- TsOH·H ₂ O)	ACS reagent, ≥98.5%	Sigma-Aldrich	T35925
Methanol (MeOH)	Anhydrous, 99.8%	Sigma-Aldrich	322415
Dichloromethane (CH ₂ Cl ₂)	Anhydrous, ≥99.8%	Sigma-Aldrich	270997
Sodium bicarbonate (NaHCO ₃)	ACS reagent, ≥99.7%	Sigma-Aldrich	S6014
Sodium sulfate (Na ₂ SO ₄)	Anhydrous, ≥99.0%	Sigma-Aldrich	239313
Silica gel	60 Å, 230-400 mesh	Sigma-Aldrich	236841
Round-bottom flask (50 mL)	-	VWR	-
Magnetic stirrer and stir bar	-	VWR	-
Dropping funnel (25 mL)	-	VWR	-
Rotary evaporator	-	Heidolph	-
Thin Layer Chromatography (TLC) plates	Silica gel 60 F254	Millipore	105554

Experimental Protocol



1. Reaction Setup:

- To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydro-1H-inden-5-ol (1.00 g, 7.45 mmol) and para-toluenesulfonic acid monohydrate (0.142 g, 0.745 mmol, 0.1 eq.).
- Add anhydrous methanol (15 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

2. Bromination Reaction:

- In a separate flask, dissolve N-bromosuccinimide (1.33 g, 7.45 mmol, 1.0 eq.) in anhydrous methanol (10 mL).
- Transfer the NBS solution to a dropping funnel and add it dropwise to the solution of 2,3-dihydro-1H-inden-5-ol over a period of 20 minutes at room temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.

3. Reaction Monitoring:

• The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material and product should have different Rf values.

4. Work-up and Purification:

- Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with brine (20 mL).



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure **6-bromo-2,3-dihydro-1H-inden-5-ol**.

5. Characterization:

• The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Reaction Parameters and Yield

Parameter	Value	
Starting Material	2,3-dihydro-1H-inden-5-ol	
Brominating Agent	N-Bromosuccinimide (NBS)	
Catalyst	para-Toluenesulfonic acid (p-TsOH)	
Solvent	Methanol	
Reaction Temperature	Room Temperature	
Reaction Time	50 minutes	
Theoretical Yield	1.59 g	
Expected Actual Yield	>85% (based on similar substrates)	
Expected Appearance	White to off-white solid	

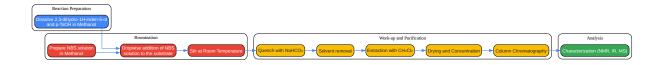
Table 2: Physicochemical and Spectroscopic Data of 6-bromo-2,3-dihydro-1H-inden-5-ol



Property	Value	
Molecular Formula	C ₉ H ₉ BrO	
Molecular Weight	213.07 g/mol	
Melting Point	Not reported in literature	
Expected ¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	Aromatic protons, hydroxyl proton, and aliphatic protons of the indane core.	
Expected ¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	Signals corresponding to the 9 carbon atoms of the molecule.	
Expected IR (KBr) ν (cm ⁻¹)	O-H stretch, C-H aromatic and aliphatic stretches, C-O stretch, C-Br stretch.	
Expected Mass Spectrum (m/z)	Molecular ion peak corresponding to [M] ⁺ and [M+2] ⁺ due to bromine isotopes.	

Note: Specific experimental and spectroscopic data for **6-bromo-2,3-dihydro-1H-inden-5-ol** are not readily available in the searched literature. The expected data is based on the general characteristics of similar brominated phenols.

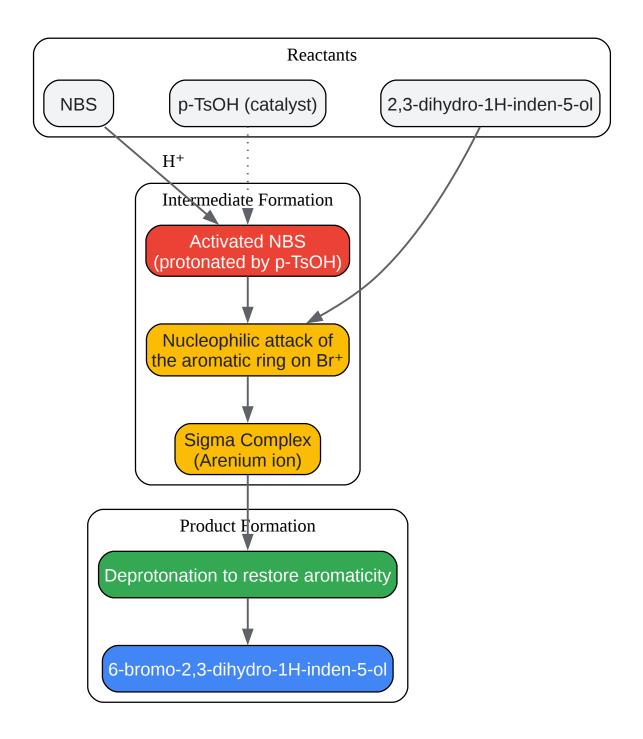
Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for the bromination of 2,3-dihydro-1H-inden-5-ol.



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Caption: Proposed reaction mechanism for the ortho-bromination of 2,3-dihydro-1H-inden-5-ol.



Discussion

The described protocol offers a straightforward and efficient method for the synthesis of **6-bromo-2,3-dihydro-1H-inden-5-ol**. The key to the high regioselectivity of this reaction is the use of a catalytic amount of p-TsOH in a polar protic solvent. It is proposed that p-TsOH protonates the NBS, making it a more potent electrophile. The hydroxyl group of the indanol directs the electrophilic substitution to the ortho and para positions. As the para position is blocked by the fused ring system, the bromination occurs selectively at one of the ortho positions, C4 or C6. Steric hindrance may favor substitution at the C6 position.

For optimal results, it is crucial to use anhydrous solvents and to control the rate of addition of the NBS solution. The reaction is generally fast and should be monitored by TLC to avoid overbromination. The purification by column chromatography is essential to remove any unreacted starting material, succinimide byproduct, and any minor isomers that may have formed.

Safety Precautions

- N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
- para-Toluenesulfonic acid is corrosive and should be handled with care.
- All waste materials should be disposed of in accordance with institutional and local regulations.

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References

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